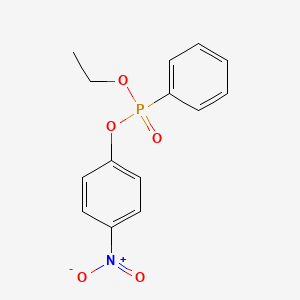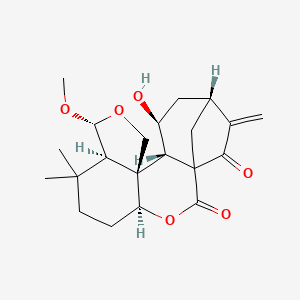
Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- is a complex organic molecule with a unique structure This compound features multiple chiral centers, hydroxyl and methoxy functional groups, and a pentacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the Pentacyclic Core: This step involves constructing the pentacyclic framework through a series of cyclization reactions. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: Hydroxyl and methoxy groups are introduced through selective functionalization reactions. Reagents such as methanol and hydroxylating agents are employed under controlled conditions to achieve the desired substitution.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are used to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
The compound Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- has several scientific research applications:
Medicinal Chemistry: Due to its complex structure and functional groups, this compound is studied for its potential as a drug candidate. It may exhibit biological activity against various diseases, including cancer and infectious diseases.
Materials Science: The unique pentacyclic framework makes this compound a candidate for developing novel materials with specific properties, such as high thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It may be used as a precursor for synthesizing other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups enable the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The pentacyclic framework provides structural rigidity, allowing the compound to fit into specific binding sites with high affinity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)-: Unique due to its specific functional groups and pentacyclic structure.
Other Pentacyclic Compounds: Compounds with similar frameworks but different functional groups, such as pentacyclic triterpenoids.
Polycyclic Aromatic Compounds: Compounds with multiple aromatic rings, such as polycyclic aromatic hydrocarbons (PAHs).
Uniqueness
The uniqueness of Enmein,13-deoxy-5-hydroxy-O10-methyl-, (5a)- lies in its combination of a rigid pentacyclic framework with specific functional groups
Properties
Molecular Formula |
C21H28O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(4S,8R,9R,12S,13S,14S,16R)-14-hydroxy-9-methoxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C21H28O6/c1-10-11-7-12(22)14-20(8-11,16(10)23)18(24)27-13-5-6-19(2,3)15-17(25-4)26-9-21(13,14)15/h11-15,17,22H,1,5-9H2,2-4H3/t11-,12-,13-,14+,15+,17+,20?,21-/m0/s1 |
InChI Key |
ANNDQWYMQQILCQ-OAFDGUKCSA-N |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)OC)[C@@H]4[C@H](C[C@H]5CC4(C(=O)C5=C)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)OC)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Synonyms |
rabdosin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


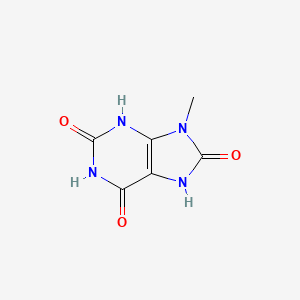

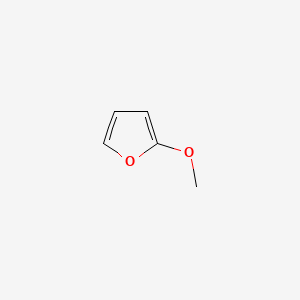
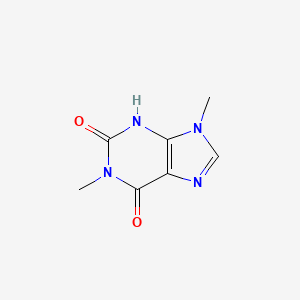
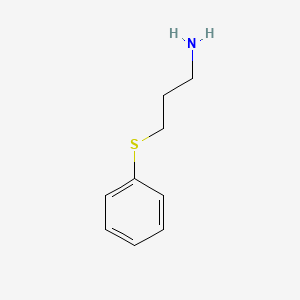
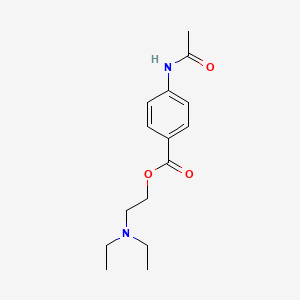
![(8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1219536.png)
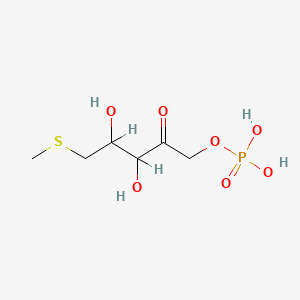
![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)



![1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene](/img/structure/B1219548.png)
